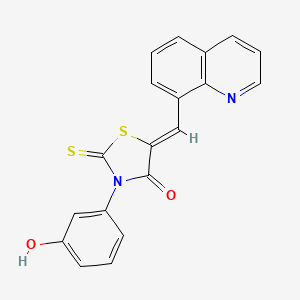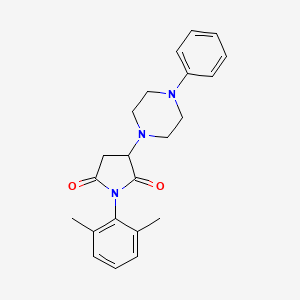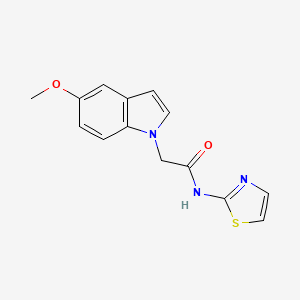
8-Butoxyquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Quinolinamine, 8-butoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amine group at the 5th position and a butoxy group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Quinolinamine, 8-butoxy- typically involves the functionalization of the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline precursor is reacted with butyl alcohol in the presence of a base to introduce the butoxy group at the 8th position. The amine group at the 5th position can be introduced through a reduction reaction of a nitro precursor.
Industrial Production Methods: Industrial production of 5-Quinolinamine, 8-butoxy- may involve multi-step synthesis starting from commercially available quinoline derivatives. The process includes nitration, reduction, and etherification steps under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 5-Quinolinamine, 8-butoxy- can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The nitro precursor of this compound can be reduced to form the amine group.
Substitution: The butoxy group can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Bases like sodium hydride or potassium carbonate in the presence of butyl alcohol.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 5-Quinolinamine.
Substitution: 5-Quinolinamine, 8-butoxy-.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an antimalarial and antifungal agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5-Quinolinamine, 8-butoxy- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms. This inhibition can lead to the death of the pathogen or prevent its proliferation.
Comparison with Similar Compounds
8-Quinolinamine: Lacks the butoxy group but shares the amine functionality.
5-Quinolinamine, 8-methoxy-: Similar structure with a methoxy group instead of a butoxy group.
5-Quinolinamine, 8-ethoxy-: Contains an ethoxy group at the 8th position.
Uniqueness: 5-Quinolinamine, 8-butoxy- is unique due to the presence of the butoxy group, which can influence its lipophilicity and, consequently, its biological activity. The butoxy group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
75793-54-3 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-butoxyquinolin-5-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-16-12-7-6-11(14)10-5-4-8-15-13(10)12/h4-8H,2-3,9,14H2,1H3 |
InChI Key |
PLAGCOMHYGEWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)N)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B12192218.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide](/img/structure/B12192220.png)
![4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine](/img/structure/B12192227.png)
![6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12192240.png)

![4-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12192264.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B12192265.png)

![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12192273.png)
![N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12192277.png)


![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12192297.png)
![7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12192299.png)
